molecular formula C7H5ClN2 B8013304 1-Chloroimidazo[1,5-a]pyridine

1-Chloroimidazo[1,5-a]pyridine

Cat. No.: B8013304
M. Wt: 152.58 g/mol
InChI Key: STBAANALDPCHLR-UHFFFAOYSA-N
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Description

1-Chloroimidazo[1,5-a]pyridine ( 1890909-02-0) is a valuable chemical reagent for research and development. This compound belongs to the class of imidazopyridines, fused heterocyclic systems that have attracted growing attention due to their unique chemical structure and versatility . The imidazo[1,5-a]pyridine scaffold is recognized as a versatile platform for various applications, particularly in the development of N-heterocyclic olefins (NHOs) and other carbon-based ligand classes . The presence of the chlorine atom at the 1-position offers a reactive site for further functionalization, making it a useful synthetic intermediate for constructing more complex molecules. Researchers are exploring derivatives of this core structure for use in several fields, including materials science, where its luminescent properties are relevant for optoelectronic devices and sensors . In the pharmaceutical field, related imidazopyridine analogs are investigated for their biological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for detailed handling information. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBAANALDPCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct chlorination of imidazo[1,5-a]pyridine using thionyl chloride (SOCl₂) is a widely employed method. This approach involves electrophilic substitution at the 1-position of the imidazo ring. Key steps include:

  • Reagent Ratios : A 2:1 molar ratio of SOCl₂ to imidazo[1,5-a]pyridine ensures complete conversion.

  • Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.

  • Temperature : Reactions proceed optimally at 40°C, with prolonged heating (>8 hours) leading to decomposition.

Example Protocol :

  • Imidazo[1,5-a]pyridine (1 mmol) is dissolved in DCM (10 mL).

  • SOCl₂ (2 mmol) is added dropwise under nitrogen.

  • The mixture is stirred at 40°C for 6 hours.

  • The product is isolated via rotary evaporation and recrystallized from ethanol/hexane (1:2).

Yield : 85–95%.

Byproduct Management

Excess SOCl₂ (>2 eq.) promotes the formation of bis-imidazopyridyl sulfides, necessitating precise stoichiometric control. Anhydrous sodium sulfate is used during workup to remove residual moisture, improving purity.

Cyclocondensation of 2-Picolylamine Derivatives

Precursor Synthesis

Imidazo[1,5-a]pyridine scaffolds are often constructed before introducing the chlorine atom. A common route involves:

  • Acylation : 2-Picolylamine reacts with acyl chlorides to form intermediates.

  • Cyclization : Using POCl₃ or polyphosphoric acid (PPA) to close the imidazole ring.

Example :

  • 2-Picolylamine (1 mmol) and nitroethane (1.2 mmol) are heated in PPA at 120°C for 4 hours.

  • The resulting imidazo[1,5-a]pyridine is chlorinated using SOCl₂ as described in Section 1.

Yield : 70–80% after chlorination.

Optimization Insights

  • Nitroalkane Activation : Nitroalkanes act as electrophiles in PPA, facilitating cyclization.

  • Chlorination Timing : Post-cyclization chlorination avoids side reactions compared to in-situ methods.

Phosphorus Oxychloride (POCl₃)-Based Methods

Direct Chlorination

POCl₃ serves as both a solvent and chlorinating agent under reflux conditions:

  • Imidazo[1,5-a]pyridine (1 mmol) is refluxed in POCl₃ (5 mL) for 6 hours.

  • The mixture is poured onto ice, neutralized with NaOH, and extracted with ethyl acetate.

Yield : 65–75%.

Tandem Cyclization-Chlorination

POCl₃ can concurrently facilitate ring closure and chlorination. For example:

  • 2-Amino-5-chloropyridine reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a formamidine intermediate.

  • Bromoacetonitrile and sodium bicarbonate in DMF at 130°C yield 1-chloroimidazo[1,5-a]pyridine after 15 hours.

Yield : 72%.

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Purity
Thionyl ChlorideSOCl₂, DCM40°C6 hr85–95%>98%
CyclocondensationPPA, Nitroalkanes120°C4 hr70–80%90–95%
POCl₃ RefluxPOCl₃110°C6 hr65–75%85–90%
Tandem SynthesisDMF-DMA, Bromoacetonitrile130°C15 hr72%95%

Challenges and Solutions

Regioselectivity

Chlorination at the 1-position competes with 3- or 5-substitution. Strategies to enhance selectivity include:

  • Steric Effects : Bulky substituents on the pyridine ring direct chlorination to the 1-position.

  • Catalytic Additives : Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the nitrogen.

Scalability

Thionyl chloride methods are scalable but require strict moisture control. Industrial protocols often use continuous flow reactors to maintain stoichiometry and temperature.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, SOCl₂-mediated chlorination achieves 90% yield in 30 minutes at 100°C under microwave conditions.

Photocatalytic Chlorination

Preliminary studies show that UV light activates chlorine donors (e.g., Cl₂ gas) for room-temperature reactions, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

1-Chloroimidazo[1,5-a]pyridine derivatives exhibit a range of biological activities that make them suitable candidates for drug development. Notable activities include:

  • Anticancer Activity : Compounds derived from imidazo[1,5-a]pyridine have been reported to exhibit significant anticancer properties. For instance, certain derivatives have shown selective inhibition against various cancer cell lines, indicating potential as chemotherapeutic agents .
  • Antimicrobial Properties : Research has indicated that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal activities. Their effectiveness against multidrug-resistant strains of bacteria highlights their importance in addressing antibiotic resistance .
  • Cholinesterase Inhibition : Similar to other imidazo[1,2-a]pyridine compounds, 1-chloro derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .
  • Kinase Inhibition : Recent studies have identified this compound as a selective inhibitor of certain kinases involved in cancer progression. For example, it has shown activity against CLK1 and DYRK1A kinases, which are implicated in neurodegeneration and cancer .

Synthesis Methodologies

The synthesis of this compound typically involves several methodologies:

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridines and chloroacetyl chloride. This method allows for the introduction of various substituents that can enhance biological activity.
  • Functionalization Strategies : Post-synthetic modifications are employed to introduce different functional groups onto the imidazo ring. This approach facilitates the exploration of structure-activity relationships (SAR) and aids in optimizing the biological properties of the derivatives .

Case Studies

The following case studies exemplify the applications of this compound in scientific research:

StudyApplicationFindings
Study 1Anticancer ActivityDerivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2Cholinesterase InhibitionCertain compounds showed significant AChE inhibition with IC50 values comparable to established drugs .
Study 3Kinase InhibitionCompound 4a was identified as a selective inhibitor for CLK1 and DYRK1A, with implications for Alzheimer's treatment .

Mechanism of Action

The mechanism by which 1-Chloroimidazo[1,5-a]pyridine exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 1-Chloroimidazo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other imidazo[1,5-a]pyridine derivatives. This chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a chlorine atom at the 1-position. This structural configuration enhances its reactivity and biological activity, making it a versatile compound for various applications in drug development and materials science .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)15.3Inhibition of cell cycle progression
A549 (Lung)10.8Modulation of signaling pathways

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

AssayResultReference
TNF-α InhibitionIC50 = 20 µM
COX-2 Enzyme InhibitionModerate Inhibition

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Interaction with Kinases : The compound has been shown to inhibit specific protein kinases that are critical in cancer progression and inflammation . For instance, it selectively inhibits CLK1 and DYRK1A kinases, which are implicated in various diseases.
  • Cell Signaling Modulation : By modulating key signaling pathways, such as the MAPK/ERK pathway, this compound can influence cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, revealing significant apoptosis induction through caspase activation .
  • Inflammation Model : Another investigation assessed its anti-inflammatory effects in a murine model of arthritis, demonstrating reduced swelling and inflammation markers upon treatment with the compound .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperature/TimeYield
CyclocondensationPPA110°C, 3 hours~60%
Halogenation (Iodine)1,2-Dichloroethane110°C, 12 hours62.8%

(Basic) How can X-ray diffraction elucidate the structural and stacking properties of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction reveals intermolecular interactions critical for solid-state properties:

  • π-Stacking : Imidazo[1,5-a]pyridine derivatives exhibit face-to-face π-π interactions (3.5–4.0 Å spacing), stabilizing crystal lattices .
  • Hydrogen Bonding : C–H⋯N and C–H⋯π interactions (2.8–3.2 Å) influence solubility and melting points.
  • N-atom Positioning : The nitrogen arrangement dictates stacking modes, affecting photophysical behavior .

(Advanced) How to evaluate enzyme inhibition kinetics using this compound derivatives?

Methodological Answer:
Kinetic parameters are determined via:

  • Dixon Plot : Measures inhibition constant (KiK_i) by plotting 1/V1/V vs. inhibitor concentration at varying substrate levels .
  • Lineweaver-Burk Analysis : Distinguishes competitive/non-competitive inhibition by linearizing Michaelis-Menten data .
  • Triplicate Assays : Ensure reproducibility; e.g., papain inhibition studies show KiK_i values in the micromolar range for 1-substituted derivatives .

(Advanced) What thermodynamic parameters are critical in studying inhibitor interactions with biological targets?

Methodological Answer:
Key parameters include:

  • ΔG (Free Energy Change) : Calculated via ΔG=RTlnKi\Delta G = -RT \ln K_i, where R=8.314 J/mol.KR=8.314\ \text{J/mol.K} and TT is temperature .
  • Enthalpy/Entropy Compensation : Determined using van’t Hoff plots to optimize binding affinity.

Q. Table 2: Thermodynamic Data for Papain Inhibition

DerivativeKiK_i (μM)ΔG (kJ/mol)
Pyridyl Derivative A12.3-28.5
Pyridyl Derivative B8.7-32.1

(Basic) What spectroscopic techniques confirm successful synthesis of this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Peaks at δ 8.2–9.0 ppm (aromatic protons) and 150–160 ppm (C-Cl) validate substitution .
  • HRMS : Exact mass confirms molecular ion peaks (e.g., C7H5ClN2+C_7H_5ClN_2^+: 153.0084 Da) .
  • IR Spectroscopy : C-Cl stretches appear at 550–600 cm1^{-1} .

(Advanced) How to design derivatives of this compound for antibacterial activity against resistant strains?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance membrane permeability .
  • MIC Testing : Evaluate minimum inhibitory concentration against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • SAR Studies : Correlate substituent effects (e.g., halogen position) with bioactivity .

(Basic) What non-metallic catalysts are effective in synthesizing this compound to avoid metal residues?

Methodological Answer:

  • Iodine : Catalyzes thiocyanation without metal contamination (62.8% yield) .
  • Polyphosphoric Acid (PPA) : Facilitates cyclocondensation via Brønsted acid catalysis .

(Advanced) How do structural modifications of this compound affect fluorescence properties?

Methodological Answer:

  • Stokes’ Shift : Electron-donating groups (e.g., -OCH3_3) increase shift (e.g., 100–150 nm) for blue-light emission .
  • Quantum Yield : Measured via integrating sphere; derivatives with rigid structures exhibit yields >0.5 .

(Advanced) How to perform computational modeling of excited states in this compound metal complexes?

Methodological Answer:

  • TD-DFT : Time-dependent density functional theory predicts absorption/emission spectra by analyzing HOMO-LUMO gaps .
  • Ligand Field Effects : Simulate metal-ligand charge transfer (MLCT) states in Re(I) complexes for OLED applications .

(Basic) What are key considerations in cyclocondensation reactions for synthesizing imidazo[1,5-a]pyridine cores?

Methodological Answer:

  • Reagent Stoichiometry : Use 5 equivalents of nitroethane to 2-(aminomethyl)pyridine for optimal cyclization .
  • Solvent-Free Conditions : PPA acts as both catalyst and solvent, reducing side reactions .
  • Temperature Control : Maintain 110°C for 3 hours to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroimidazo[1,5-a]pyridine
Reactant of Route 2
1-Chloroimidazo[1,5-a]pyridine

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